molecular formula C10H8N2O2 B184738 8-Methyl-7-nitroquinoline CAS No. 168770-38-5

8-Methyl-7-nitroquinoline

Cat. No.: B184738
CAS No.: 168770-38-5
M. Wt: 188.18 g/mol
InChI Key: BWCVXKXBFAYIEM-UHFFFAOYSA-N
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Description

8-Methyl-7-nitroquinoline (CAS: 7471-63-8) is a nitro-substituted quinoline derivative with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . Structurally, it features a methyl group at position 7 and a nitro group at position 8 on the quinoline backbone. Key physical properties include:

  • Melting Point: 185–186°C
  • Boiling Point: 330.5 ± 27.0°C (at 760 mmHg)
  • Density: 1.3 ± 0.1 g/cm³
  • Flash Point: 153.7 ± 23.7°C .

Properties

IUPAC Name

8-methyl-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-9(12(13)14)5-4-8-3-2-6-11-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCVXKXBFAYIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291790
Record name 8-methyl-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168770-38-5
Record name 8-methyl-7-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Skraup Reaction: Building the Quinoline Core

The Skraup reaction remains the cornerstone for synthesizing substituted quinolines. In the context of methyl-nitro derivatives, this method involves cyclizing aniline analogs with glycerol under acidic conditions. For 7-methyl-8-nitroquinoline, m-toluidine (3-methylaniline) serves as the starting material, reacting with glycerol and sulfuric acid to yield a mixture of 5- and 7-methylquinoline in a 1:2 ratio. The reaction proceeds via:

  • Sulfonation : m-Toluidine reacts with nitrobenzene sulfonic acid to form an intermediate sulfonate.

  • Cyclodehydration : Glycerol undergoes dehydration to acrolein, which facilitates cyclization with the sulfonated intermediate.

  • Aromatization : Oxidation completes the formation of the quinoline ring.

Key parameters include:

  • Acid concentration : 98% H₂SO₄ ensures protonation and electrophilic activation.

  • Temperature control : Exothermic stages require ice baths to prevent runaway reactions.

Nitration Strategies for Positional Selectivity

Directed Nitration of Methylquinolines

Nitration of methylquinolines typically follows electrophilic aromatic substitution (EAS) rules, where the methyl group acts as an activating ortho/para director. However, the nitrogen atom in the quinoline ring deactivates the pyridine moiety, limiting nitration to the benzene ring.

Case Study: 7-Methyl-8-nitroquinoline Synthesis

In the synthesis of 7-methyl-8-nitroquinoline:

  • Substrate : A 2:1 mixture of 7-methylquinoline and 5-methylquinoline.

  • Conditions : Fuming HNO₃ (90%) and concentrated H₂SO₄ at 0–5°C.

  • Outcome : Exclusive nitration at the 8-position of 7-methylquinoline (69% yield), with no observed nitration of 5-methylquinoline.

This selectivity arises from:

  • Resonance stabilization : The methyl group at position 7 directs nitration to position 8 via conjugation.

  • Steric effects : The 5-methyl isomer’s steric hindrance reduces reactivity toward nitration.

Hypothetical Pathway for 8-Methyl-7-nitroquinoline

To synthesize this compound, the following adjustments are proposed:

  • Starting material : Substitute m-toluidine with o-toluidine (2-methylaniline) to position the methyl group at C8 post-cyclization.

  • Nitration conditions : Employ mixed acid (HNO₃/H₂SO₄) at controlled temperatures (−10°C to 5°C) to favor nitration at C7.

Challenges :

  • Regioselectivity : The methyl group at C8 may compete with the pyridine nitrogen’s deactivating effect, potentially directing nitration to C5 or C7.

  • Isomer separation : Co-production of 8-methyl-5-nitroquinoline could necessitate chromatographic purification.

Spectroscopic Characterization of Nitroquinolines

NMR Trends in 8-Substituted Quinolines

Comparative analysis of 8-nitro-, 8-amino-, and 8-methanesulfonamidoquinolines reveals substituent-dependent shifts:

Table 1: ¹H NMR Chemical Shifts (ppm) for 8-Substituted Quinolines

Proton8-Nitroquinoline8-AminoquinolineΔ (Nitro vs. Amino)
H28.858.77−0.08
H37.347.26−0.08
H57.547.04−0.50
H77.856.93−0.92

Key observations :

  • Deshielding at H7 : The nitro group induces a 0.92 ppm downfield shift compared to the amino analog, reflecting strong electron withdrawal.

  • Methyl group effects : In 8-methyl derivatives, adjacent protons (H7 and H9) exhibit upfield shifts due to hyperconjugative electron donation.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Nitroquinolines

Carbon8-Nitroquinoline3-Bromo-8-nitroquinolineΔ (Br effect)
C2152.59153.87+1.28
C5132.19131.43−0.76
C7123.78119.52−4.26

Bromination impact : Bromine at C3 deshields C2 (+1.28 ppm) while shielding C7 (−4.26 ppm), illustrating meta-directing effects.

Challenges in this compound Synthesis

Competing Reaction Pathways

  • Nitration position ambiguity : Without steric or electronic bias, nitration may occur at C5 (para to methyl) or C7 (ortho to methyl).

  • Byproduct formation : Analogous to Long and Schofield’s work, minor products like 8-methyl-5-nitroquinoline could form, requiring costly separations.

Purification Strategies

  • Steam distillation : Effective for isolating quinoline bases from acidic reaction mixtures.

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients could resolve nitro isomers.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-7-nitroquinoline undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:
8-Methyl-7-nitroquinoline serves as an essential intermediate in the synthesis of pharmaceuticals targeting various diseases, including bacterial infections and cancer. The compound's derivatives have shown significant biological activities, including anticancer and anti-inflammatory properties.

Case Study:
A study highlighted the synthesis of this compound from m-toluidine using a two-step process. This synthesis demonstrated high yields and purity, making the compound a viable candidate for further development into therapeutic agents . Quinoline derivatives are known for their roles in drug development, particularly in antimalarial and antibacterial agents .

Fluorescent Probes

Biological Imaging Applications:
The compound is used in developing fluorescent probes that facilitate biological imaging. These probes are crucial for visualizing cellular processes and studying various biological phenomena.

Example Usage:
In research focused on cellular dynamics, this compound-based probes have been utilized to track cellular interactions and processes in real-time, providing insights into cellular behavior under different conditions .

Analytical Chemistry

Detection and Quantification:
In analytical chemistry, this compound is employed in chromatography and spectrometry for detecting and quantifying other compounds. Its unique properties enhance the accuracy of these analytical methods.

Application Overview:
The compound's ability to form stable complexes with various analytes allows for improved sensitivity and specificity in analytical assays, making it a valuable tool in laboratories .

Material Science

Development of Advanced Materials:
Research has explored the potential of this compound in creating advanced materials with specific electronic or optical properties. These materials are beneficial in electronics and photonics applications.

Research Findings:
Studies indicate that modifications of the quinoline structure can lead to materials with enhanced conductivity or luminescence properties, paving the way for innovations in electronic devices .

Environmental Monitoring

Pollutant Detection:
The compound is also utilized in environmental monitoring to detect pollutants. Its chemical properties allow it to interact with various environmental contaminants, providing a reliable method for assessing environmental health.

Practical Application:
Field studies have shown that this compound can be effectively used to monitor water quality by detecting harmful substances at low concentrations .

Data Table: Summary of Applications

Application Area Description Key Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting infections and cancerHigh biological activity
Fluorescent ProbesUsed in biological imagingReal-time visualization of cellular processes
Analytical ChemistryEmployed in chromatography and spectrometryEnhanced accuracy in detection
Material ScienceDevelopment of advanced materials for electronicsImproved electronic/optical properties
Environmental MonitoringDetection of pollutantsReliable assessment of environmental health

Mechanism of Action

The mechanism of action of 8-Methyl-7-nitroquinoline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: Methyl vs. Nitro Position: All compounds feature a nitro group at position 8, which strongly influences electronic properties and reactivity.

Pharmacological Relevance: 8-Hydroxyquinoline is a well-known antimicrobial and metal-chelating agent, whereas nitroquinolines (e.g., this compound) are explored for anticancer activity due to their electrophilic nitro group .

Synthetic Utility: 6-Bromo-8-ethyl-5-nitroquinoline and 7-chloro-8-nitroquinoline serve as intermediates for further functionalization via cross-coupling reactions .

Anticancer Potential

Nitroquinoline derivatives, including 3-nitroquinolines, exhibit antitumor activity by inducing DNA damage via nitro-reduction mechanisms .

Material Science

The planar structure of 8-nitroquinoline (similar to this compound) facilitates its use in coordination chemistry and crystal engineering .

Limitations and Gaps

  • Toxicity Data: 8-Hydroxyquinoline has documented carcinogenicity studies , but such data are lacking for this compound.

Biological Activity

8-Methyl-7-nitroquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, discussing its synthesis, mechanisms of action, and potential applications.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process:

  • Starting Material : The synthesis begins with 8-methylquinoline.
  • Nitration : The compound undergoes nitration to introduce a nitro group at the 7th position.
  • Reduction : The nitro group can be reduced to an amine group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes.
  • DNA Interaction : The compound can intercalate into DNA, affecting replication and transcription processes.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing various signaling pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Quinoline compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Specifically, they may act as inhibitors of kinases involved in cancer cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that this compound may also exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, including this compound:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound showed potent activity against various bacterial strains, indicating its potential as an antimicrobial agent .
  • Anticancer Research : Research focused on the compound's ability to inhibit specific cancer cell lines showed promising results, with significant reductions in cell viability observed in treated cultures compared to controls .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that this compound could induce apoptosis through the activation of caspase pathways, further supporting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
8-MethylquinolineStructureAntimicrobial
7-AminoquinolineStructureAnticancer
8-NitroquinolineStructureAntimicrobial, Anticancer

Note: Structures are illustrative; actual structures should be referenced from chemical databases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Methyl-7-nitroquinoline, and how can reproducibility be ensured?

  • Methodological Answer :

  • Step 1 : Start with a quinoline scaffold (e.g., 7-methylquinoline) and introduce the nitro group at the 7-position via nitration under controlled conditions (e.g., mixed acid system at 0–5°C) .
  • Step 2 : Optimize regioselectivity using steric and electronic directing groups. For example, methyl at the 8-position may influence nitration positioning .
  • Reproducibility : Document reaction parameters (solvent, temperature, stoichiometry) and validate purity via HPLC or GC-MS. Follow NIH guidelines for experimental transparency .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR (¹H/¹³C) to confirm substituent positions and absence of isomers.
  • Mass Spectrometry (HRMS) for molecular weight validation.
  • XRD (if crystalline) to resolve structural ambiguities .
  • Purity Standards : Report retention times in chromatographic methods (e.g., ≥95% purity for biological assays) .

Q. What are the known biological activities of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Screening : Use microdilution assays (e.g., MIC against E. coli or S. aureus) with positive controls like ciprofloxacin .
  • Cytotoxicity : Evaluate in mammalian cell lines (e.g., HEK293) via MTT assays to rule out non-specific toxicity .

Advanced Research Questions

Q. How can conflicting data on the biological efficacy of this compound derivatives be resolved?

  • Methodological Answer :

  • Controlled Variables : Standardize assay conditions (e.g., pH, serum concentration in cell cultures) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .
  • Mechanistic Studies : Use knock-out models or enzyme inhibition assays (e.g., cytochrome P450 interactions) to validate target specificity .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to predict nitration/alkylation sites. Software like Gaussian or ORCA can optimize transition states .
  • SAR Modeling : Correlate substituent effects (e.g., nitro vs. amino groups) with bioactivity using QSAR tools like Schrodinger’s Maestro .

Q. How can the solubility and bioavailability of this compound be improved for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO/PEG400 mixtures for aqueous solubility enhancement .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methyl-7-nitroquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.